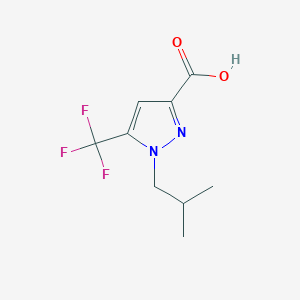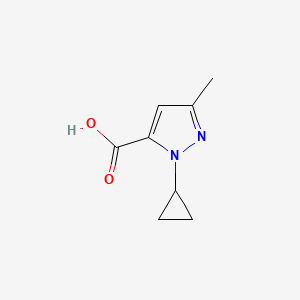
Acide 2-cyclopropyl-5-méthyl-2H-pyrazole-3-carboxylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Cyclopropyl-5-methyl-2h-pyrazole-3-carboxylic acid” is a pyrazole derivative . Pyrazole and its derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities .
Synthesis Analysis
Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . A huge variety of synthesis methods and synthetic analogues have been reported over the years .Molecular Structure Analysis
The molecular formula of “2-Cyclopropyl-5-methyl-2h-pyrazole-3-carboxylic acid” is C8H10N2O2 . The InChI string is InChI=1S/C8H10N2O2/c1-10-7 (8 (11)12)4-6 (9-10)5-2-3-5/h4-5H,2-3H2,1H3, (H,11,12) .Chemical Reactions Analysis
Pyrazoles are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, antiinflammatory, anti-tuberculosis, antioxidant as well as antiviral agents . They have diversified applications in different areas such as technology, medicine and agriculture .Physical and Chemical Properties Analysis
The molecular weight of “2-Cyclopropyl-5-methyl-2h-pyrazole-3-carboxylic acid” is 166.18 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 .Applications De Recherche Scientifique
Activité Antivirale
Des dérivés de pyrazole ont été rapportés comme ayant des propriétés antivirales . Par exemple, des dérivés de 6-amino-4-substituésalkyl-1H-indole-2-substituéscarboxylate ont été préparés et rapportés comme agents antiviraux .
Activité Anti-inflammatoire
Le célécoxib, un médicament anti-inflammatoire bien connu, contient un squelette pyrazole . Cela suggère que d'autres dérivés de pyrazole, y compris l'acide 2-cyclopropyl-5-méthyl-2H-pyrazole-3-carboxylique, pourraient potentiellement avoir des propriétés anti-inflammatoires.
Activité Anticancéreuse
Des dérivés de pyrazole ont été étudiés pour leurs activités anticancéreuses potentielles . Les mécanismes d'action spécifiques peuvent varier en fonction du dérivé spécifique et du type de cancer.
Activité Antimicrobienne
Des dérivés de pyrazole ont montré des propriétés antimicrobiennes contre une variété d'agents pathogènes . Cela en fait une source potentielle de nouveaux agents antimicrobiens.
Activité Antioxydante
Certains dérivés de pyrazole ont démontré des propriétés antioxydantes . Les antioxydants sont des substances qui peuvent prévenir ou ralentir les dommages aux cellules causés par les radicaux libres.
6. Inhibiteur de la Signalisation Génique du Récepteur des Hydrocarbures Aromatiques (AhR) CH-223191, un dérivé de pyrazole, a été testé fonctionnellement comme inhibiteur de la signalisation génique du récepteur des hydrocarbures aromatiques (AhR) . Cela suggère que d'autres dérivés de pyrazole, y compris l'this compound, pourraient potentiellement avoir des propriétés similaires.
Mécanisme D'action
Target of Action
The primary target of 2-Cyclopropyl-5-methyl-2h-pyrazole-3-carboxylic acid is the aryl hydrocarbon receptor (AhR) transcription factor . AhR is a ligand-dependent transcriptional factor that can sense a wide range of structurally different exogenous and endogenous molecules .
Mode of Action
2-Cyclopropyl-5-methyl-2h-pyrazole-3-carboxylic acid exerts a ligand-selective antagonism . It is more effective on halogenated aromatic hydrocarbons such as the xenobiotic 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), than on polycyclic aromatic hydrocarbons and non-halogenated aromatic hydrocarbons .
Result of Action
2-Cyclopropyl-5-methyl-2h-pyrazole-3-carboxylic acid prevents toxicity induced by 2,3,7,8-TCDD by antagonizing the aryl hydrocarbon receptor . This suggests that it can modulate the cellular effects of AhR activation.
Orientations Futures
Analyse Biochimique
Biochemical Properties
2-Cyclopropyl-5-methyl-2H-pyrazole-3-carboxylic acid plays a significant role in biochemical reactions, particularly as an antagonist of the aryl hydrocarbon receptor (AhR). The aryl hydrocarbon receptor is a ligand-dependent transcription factor that senses a wide range of endogenous and exogenous molecules. 2-Cyclopropyl-5-methyl-2H-pyrazole-3-carboxylic acid exerts ligand-selective antagonism, effectively inhibiting the binding of halogenated aromatic hydrocarbons such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) to the aryl hydrocarbon receptor . This inhibition prevents the activation of the receptor and subsequent transcriptional responses, thereby modulating the expression of genes involved in xenobiotic metabolism and immune responses.
Cellular Effects
The effects of 2-Cyclopropyl-5-methyl-2H-pyrazole-3-carboxylic acid on various cell types and cellular processes are profound. By antagonizing the aryl hydrocarbon receptor, this compound influences cell signaling pathways, gene expression, and cellular metabolism. In particular, 2-Cyclopropyl-5-methyl-2H-pyrazole-3-carboxylic acid has been shown to prevent TCDD-induced toxicity in hepatoma cells by inhibiting the receptor’s nuclear translocation and DNA binding . This results in reduced expression of cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics, and decreased production of inflammatory cytokines such as interleukin-10.
Molecular Mechanism
At the molecular level, 2-Cyclopropyl-5-methyl-2H-pyrazole-3-carboxylic acid exerts its effects through specific binding interactions with the aryl hydrocarbon receptor. The compound competes with agonists such as TCDD for binding to the receptor’s ligand-binding domain, thereby preventing receptor activation . This competitive inhibition blocks the receptor’s conformational changes, nuclear translocation, and subsequent dimerization with the aryl hydrocarbon receptor nuclear translocator (ARNT). As a result, the transcription of aryl hydrocarbon receptor target genes is suppressed, leading to altered gene expression profiles and reduced xenobiotic metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Cyclopropyl-5-methyl-2H-pyrazole-3-carboxylic acid have been observed to change over time. The compound is stable under standard storage conditions and retains its inhibitory activity against the aryl hydrocarbon receptor for extended periods . Prolonged exposure to light or elevated temperatures may lead to degradation and reduced efficacy. Long-term studies in vitro have shown that continuous treatment with 2-Cyclopropyl-5-methyl-2H-pyrazole-3-carboxylic acid can result in sustained suppression of cytochrome P450 enzyme expression and decreased cellular proliferation.
Dosage Effects in Animal Models
The effects of 2-Cyclopropyl-5-methyl-2H-pyrazole-3-carboxylic acid vary with different dosages in animal models. At low to moderate doses, the compound effectively antagonizes the aryl hydrocarbon receptor and prevents TCDD-induced toxicity without causing significant adverse effects . At high doses, 2-Cyclopropyl-5-methyl-2H-pyrazole-3-carboxylic acid may exhibit toxic effects, including hepatotoxicity and disruption of normal metabolic processes. Threshold effects have been observed, indicating that the compound’s efficacy and safety are dose-dependent.
Metabolic Pathways
2-Cyclopropyl-5-methyl-2H-pyrazole-3-carboxylic acid is involved in metabolic pathways related to xenobiotic metabolism. The compound interacts with enzymes such as cytochrome P450 monooxygenases, which are responsible for the oxidative metabolism of various substrates . By inhibiting the aryl hydrocarbon receptor, 2-Cyclopropyl-5-methyl-2H-pyrazole-3-carboxylic acid modulates the expression and activity of these enzymes, leading to altered metabolic flux and changes in metabolite levels. This can impact the detoxification and clearance of xenobiotics from the body.
Transport and Distribution
Within cells and tissues, 2-Cyclopropyl-5-methyl-2H-pyrazole-3-carboxylic acid is transported and distributed through interactions with specific transporters and binding proteins. The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing it to reach intracellular targets such as the aryl hydrocarbon receptor . Additionally, binding proteins may sequester 2-Cyclopropyl-5-methyl-2H-pyrazole-3-carboxylic acid in specific cellular compartments, influencing its localization and accumulation.
Subcellular Localization
The subcellular localization of 2-Cyclopropyl-5-methyl-2H-pyrazole-3-carboxylic acid is primarily within the cytoplasm, where it interacts with the aryl hydrocarbon receptor complex. Upon binding to the receptor, the compound prevents the receptor’s translocation to the nucleus, thereby inhibiting its transcriptional activity . This cytoplasmic retention is crucial for the compound’s antagonistic effects on the aryl hydrocarbon receptor signaling pathway. Additionally, post-translational modifications and targeting signals may further influence the subcellular distribution and activity of 2-Cyclopropyl-5-methyl-2H-pyrazole-3-carboxylic acid.
Propriétés
IUPAC Name |
2-cyclopropyl-5-methylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-4-7(8(11)12)10(9-5)6-2-3-6/h4,6H,2-3H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXLELBYRGQBCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Bromo-1-[2,3-dichloro-4-(ethylsulfonyl)phenyl]-1-ethanone](/img/structure/B2583806.png)
![2-bromo-3-methyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2583807.png)
![2-[(4-Isopropylanilino)methyl]-5-methoxybenzenol](/img/structure/B2583808.png)
![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3,3-dimethylbutanamide](/img/structure/B2583810.png)
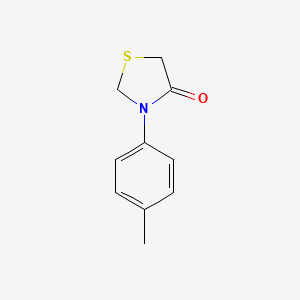
![2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-2-yl)acetamide](/img/structure/B2583812.png)
![1-(2-phenoxyethyl)-3-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea](/img/structure/B2583813.png)
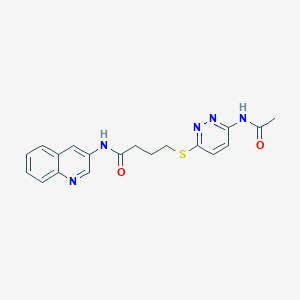
![N-(2-{allyl[(4-nitrophenyl)sulfonyl]amino}ethyl)-N'-(3,5-dimethylphenyl)-N-methylethanimidamide](/img/structure/B2583816.png)

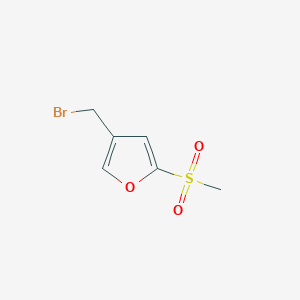
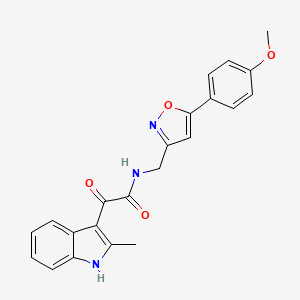
![N-(2,4-dimethylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2583822.png)
